(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
Description
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features two tert-butoxycarbonyl (Boc) groups: one at the N-terminus and another at the ε-amino position of the lysine side chain, with a tert-butyl ester at the carboxyl terminus. This configuration enhances solubility in organic solvents and prevents undesired side reactions during synthetic processes . The compound is commercially available as a free base (CAS: 7750-42-7) and a hydrochloride salt (CAS: 7750-45-0), with applications in drug discovery and biochemical research .
Properties
IUPAC Name |
tert-butyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUBESNUUMLEHL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Boc Protection of Amino Groups
The tert-butoxycarbonyl (Boc) group is indispensable for protecting primary and secondary amines during multi-step syntheses. For (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, sequential protection of the α- and ε-amino groups is essential.
Step 1: α-Amino Protection
The α-amino group is typically protected first using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system of water and dioxane, catalyzed by sodium hydroxide. This step achieves near-quantitative yields under mild conditions (0–5°C, 4–6 hours). The reaction mechanism involves nucleophilic attack by the α-amino group on the electrophilic carbonyl of Boc anhydride, forming a stable carbamate.
Step 2: ε-Amino Protection
The ε-amino group is subsequently protected under anhydrous conditions using Boc anhydride and a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂). This step requires rigorous exclusion of moisture to prevent premature deprotection. The use of BF₃ enhances reaction efficiency by activating the Boc anhydride, enabling protection at ambient temperature within 12–24 hours.
tert-Butyl Esterification of the Carboxylic Acid
The carboxylic acid group is esterified using tert-butanol under acidic conditions. A common approach involves employing thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by reaction with tert-butanol. Alternatively, direct esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (CH₂Cl₂) provides moderate to high yields (60–75%).
Advanced Methodologies
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Solid-phase synthesis enables iterative coupling and deprotection steps, minimizing purification challenges. A resin-bound lysine derivative is first functionalized with a Boc group at the ε-position. After cleavage from the resin, the α-amino group is protected, and the carboxylic acid is esterified. This method, while scalable, requires optimization of coupling reagents (e.g., HBTU, HATU) to suppress racemization.
Enzymatic Resolution for Stereochemical Control
To ensure enantiomeric purity, lipases or proteases are employed to resolve racemic intermediates. For example, Pseudomonas cepacia lipase catalyzes the kinetic resolution of tert-butyl 6-amino-2-aminocaproate derivatives, yielding the (S)-enantiomer with >99% enantiomeric excess (ee). This biocatalytic approach aligns with green chemistry principles but necessitates specialized enzyme immobilization techniques.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency:
- Dioxane/Water Systems : Ideal for Boc protection due to high solubility of Boc anhydride and minimal side reactions.
- Tetrahydrofuran (THF) : Preferred for esterification steps, as it stabilizes intermediates and facilitates anhydrous conditions.
Elevated temperatures (50–60°C) accelerate esterification but risk Boc group cleavage. Conversely, low temperatures (0–5°C) are employed for sensitive steps, such as BF₃-catalyzed protections.
Catalytic Innovations
Recent advancements utilize organocatalysts, such as 4-dimethylaminopyridine (DMAP), to enhance esterification yields. For instance, DMAP (10 mol%) in CH₂Cl₂ improves tert-butyl ester formation from 65% to 85% within 6 hours.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Classical Solution-Phase | Boc anhydride, BF₃, CH₂Cl₂ | 70–75 | 95 | Scalable, minimal side products |
| Solid-Phase Synthesis | HBTU, Rink amide resin | 60–65 | 90 | Iterative purification |
| Enzymatic Resolution | Lipase PS, iso-propanol | 50–55 | 99+ (ee) | High enantioselectivity |
Challenges and Mitigation Strategies
Racemization During Esterification
Esterification under acidic conditions can induce racemization at the α-carbon. Mitigation strategies include:
Boc Group Stability
The Boc group is susceptible to cleavage under strongly acidic or basic conditions. Storage at -20°C in inert atmospheres (N₂ or Ar) prolongs shelf life.
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous-flow reactors enable rapid mixing and heat dissipation, reducing reaction times by 40–50% compared to batch processes. For example, a pilot study achieved 85% yield of tert-butyl ester using a microreactor system with residence times <10 minutes.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The amino group can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Peptide Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in anhydrous conditions.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Peptide Products: Coupling with carboxylic acids or other amino acids forms peptide bonds.
Scientific Research Applications
Synthesis and Use in Peptide Chemistry
Peptide Synthesis :
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is primarily used as an amino acid derivative in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the incorporation of lysine residues into peptides. This method is advantageous as it provides stability during synthesis and enhances the solubility of peptides in organic solvents.
Case Study : A study demonstrated the successful synthesis of various peptides incorporating this compound, showcasing its utility in generating biologically active compounds with therapeutic potential .
Applications in Drug Development
This compound has been explored for its potential in drug development:
1. Anticancer Agents :
Research indicates that derivatives of this compound can be utilized to develop anticancer agents by modifying the peptide sequences to enhance their activity against cancer cells .
2. Enzyme Inhibitors :
The compound has been investigated for its role in synthesizing enzyme inhibitors, particularly targeting proteases involved in various diseases .
Synthesis of Non-Natural Amino Acids
The compound serves as a key intermediate in the synthesis of non-natural amino acids, which are crucial for developing novel peptides with enhanced properties.
Example : The synthesis of enantiopure non-natural alpha-amino acids using this compound as a starting material has been reported, leading to compounds with specific biological activities .
Summary of Research Findings
Mechanism of Action
The compound acts primarily as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1. (R)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate (CAS: 63760-73-6)
- Structural Difference : The R-enantiomer differs in stereochemistry at the chiral center, leading to distinct biological activity and synthetic utility.
- Applications : Used in chiral resolution studies and asymmetric synthesis .
2.1.2. Hydrochloride Salt (CAS: 7750-45-0)
- Structural Difference : The hydrochloride form improves crystallinity and stability, facilitating purification and storage.
- Solubility : Slightly higher aqueous solubility compared to the free base (0.0892 mg/mL vs. 0.284 mg/mL in SILICOS-IT predictions) .
2.1.3. (2S,4R)-tert-Butyl 6-(benzyloxycarbonylamino)-2-(tert-butoxycarbonylamino)-4-hydroxyhexanedioate
- Structural Difference : Incorporates a benzyloxycarbonyl (Cbz) group and a hydroxyl group, expanding its utility in orthogonal protection strategies.
- Synthesis : Prepared via CbzCl-mediated protection under basic conditions, yielding an 81% isolated product .
Physicochemical Properties
Biological Activity
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, also known as BOC-L-Lys-OtBu, is a compound derived from L-lysine and is notable for its applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C15H30N2O4
- Molecular Weight : 302.41 g/mol
- CAS Number : 7750-42-7
- Purity : Typically ≥ 98%
- Storage Conditions : Keep in a dark place, sealed and dry at 2-8°C
This compound acts primarily as a lysine derivative. Its biological activity is largely attributed to its role in peptide synthesis and as a building block for more complex molecules. The tert-butoxycarbonyl (BOC) group serves as a protecting group during peptide synthesis, facilitating the formation of peptide bonds without interference from the amino group.
Pharmacological Applications
- Anticancer Activity : Research indicates that derivatives of lysine, including this compound, can inhibit specific cancer cell lines by modulating pathways involved in cell proliferation and apoptosis. For instance, studies have shown that certain lysine derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may exhibit neuroprotective properties by influencing neurotransmitter levels and reducing oxidative stress in neuronal cells .
- Antimicrobial Properties : There is emerging evidence that certain lysine derivatives possess antimicrobial activity, potentially making them candidates for developing new antibiotics or antifungal agents .
Study on HDAC Inhibition
A study published in Journal of Medicinal Chemistry investigated various lysine derivatives, including this compound, for their ability to inhibit HDACs. The results indicated that this compound could effectively reduce HDAC activity at concentrations below 20 µM, suggesting potential for therapeutic applications in cancer treatment .
Neuroprotective Mechanism Investigation
In another study focused on neuroprotection, researchers explored the effects of lysine derivatives on neuronal survival under oxidative stress conditions. The findings demonstrated that these compounds could enhance cell viability and reduce apoptosis through modulation of reactive oxygen species (ROS) levels .
Data Table of Biological Activities
Q & A
Q. What are the common synthetic routes for (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, and how are stereochemical integrity and functional group compatibility ensured?
Methodological Answer: The synthesis typically involves multi-step strategies leveraging tert-butoxycarbonyl (Boc) protection and chiral intermediates. A general approach includes:
Starting Material : Use of (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate or enantiomers as chiral templates to establish stereochemistry .
Functionalization : Introduction of amino groups via reductive amination or coupling with boronate esters (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
Protection/Deprotection : Sequential Boc protection using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions to prevent undesired side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate intermediates .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to detect byproducts.
- Validate stereochemistry using chiral HPLC or polarimetry .
Q. What analytical techniques are most reliable for characterizing this compound, and how are data interpreted to confirm structural fidelity?
Methodological Answer:
Validation : Cross-reference spectral data with analogs (e.g., tert-butyl carbamate derivatives) to resolve ambiguities .
Advanced Questions
Q. How can researchers optimize enantiomeric purity during synthesis, particularly when scaling up reactions?
Methodological Answer:
- Chiral Resolution : Employ enzymatic resolution (e.g., lipases) or diastereomeric salt formation with tartaric acid derivatives .
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps to enhance enantioselectivity .
- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track stereochemical shifts during scale-up .
Case Study : Hydrogenation of intermediates with Pd/C under controlled pressure (2.5 atm H₂) improved yield (99%) and purity in a scaled synthesis .
Q. How should researchers address contradictions in biological activity data when testing this compound in enzyme inhibition assays?
Methodological Answer: Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:
Assay Standardization :
- Use recombinant enzymes (e.g., human arginase I/II) under consistent buffer conditions (pH 7.4, 37°C) .
- Include positive controls (e.g., nor-NOHA for arginase inhibition) .
Comparative Studies : Test structural analogs (e.g., tert-butyl carbamate variants) to identify critical functional groups .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate inhibitory activity with binding poses .
Example : Discrepancies in IC₅₀ values may stem from varying enzyme sources (bacterial vs. mammalian); validate using isoform-specific assays .
Q. What strategies are effective for resolving low yields in the final coupling step of the synthesis?
Methodological Answer:
- Reagent Optimization : Replace traditional coupling agents (e.g., DCC) with HATU or PyBOP to enhance efficiency .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (THF/H₂O) to improve solubility .
- Temperature Control : Conduct reactions under inert atmospheres at 0–5°C to minimize side reactions .
Q. Troubleshooting Table :
| Issue | Potential Cause | Solution |
|---|---|---|
| Low yield | Poor nucleophile activation | Pre-activate carboxylate with HOBt/DMAP . |
| Byproducts | Residual moisture | Use molecular sieves or anhydrous solvents . |
Q. How can researchers leverage this compound’s structural features for targeted drug design, particularly in protease inhibition?
Methodological Answer:
- Functional Group Engineering :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied chain lengths (C4–C8) and assess inhibitory potency against serine proteases .
Case Study : Boronohexanoate analogs demonstrated nanomolar inhibition of arginase by mimicking the tetrahedral intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
